N,N-dimethyl-2-(N-methylacetamido)acetamide
Overview
Description
N-Acetyl-N-methylglycine-N’,N’-dimethylamide: is a chemical compound with the molecular formula C7H14N2O2 and a molecular weight of 158.19826 g/mol . It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-methylglycine-N’,N’-dimethylamide typically involves the acetylation of N-methylglycine followed by the dimethylation of the resulting product. The reaction conditions often include the use of acetic anhydride and dimethylamine under controlled temperature and pressure .
Industrial Production Methods
In industrial settings, the production of N-Acetyl-N-methylglycine-N’,N’-dimethylamide is scaled up using similar synthetic routes but optimized for higher yields and efficiency. This may involve the use of catalysts and continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-N-methylglycine-N’,N’-dimethylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield simpler amides.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-acetyl-N-methylglycine oxides, while reduction can produce simpler amides .
Scientific Research Applications
N-Acetyl-N-methylglycine-N’,N’-dimethylamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It serves as a model compound in studies of amide bond formation and hydrolysis.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-Acetyl-N-methylglycine-N’,N’-dimethylamide involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. The pathways involved include nucleophilic substitution and amide bond formation .
Comparison with Similar Compounds
Similar Compounds
- N-Acetylglycine
- N-Methylglycine
- N,N-Dimethylglycine
Uniqueness
N-Acetyl-N-methylglycine-N’,N’-dimethylamide is unique due to its specific combination of acetyl, methyl, and dimethylamide groups. This structure imparts distinct chemical properties, making it more versatile in various applications compared to its similar compounds .
Properties
IUPAC Name |
2-[acetyl(methyl)amino]-N,N-dimethylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-6(10)9(4)5-7(11)8(2)3/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCKNTYNBZIOBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90183619 | |
Record name | N-Acetyl-N-methylglycine-N',N'-dimethylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90183619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29399-02-8 | |
Record name | N-Acetyl-N-methylglycine-N',N'-dimethylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029399028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetyl-N-methylglycine-N',N'-dimethylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90183619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the aqueous environment influence the conformation of N-Acetyl-N-methylglycine N',N'-dimethylamide?
A1: The research by Jarowska et al. [] demonstrates that water significantly impacts the conformational preferences of N-Acetyl-N-methylglycine N',N'-dimethylamide. Specifically, the aqueous environment favors the conformation with ϕ and ψ dihedral angles around -70° and 180° respectively, denoted as conformation F. Additionally, the presence of water increases the prevalence of structures with a cis configuration of the N-terminal amide bond []. This conformational shift is attributed to the stabilizing effect of hydrogen bonding and dipole interactions between water molecules and the peptoid backbone.
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